molecular formula C13H17N3O2S B1274709 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669737-47-7

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274709
CAS No.: 669737-47-7
M. Wt: 279.36 g/mol
InChI Key: PBZBPPPJRPZJHC-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system constitutes one of the most significant classes of five-membered nitrogen-containing heterocycles in contemporary chemical research. These compounds are characterized by their unique structural arrangement containing two carbon atoms and three nitrogen atoms positioned at the 1-, 2-, and 4-positions of the five-membered ring. The fundamental aromatic character of 1,2,4-triazoles stems from their sp2 hybridized atoms and the delocalization of 6π electrons across the ring system, which provides substantial aromatic stabilization energy.

The structural diversity within 1,2,4-triazole derivatives arises from their ability to accommodate a broad range of substituents around the core structure. Both electrophilic and nucleophilic groups can be successfully incorporated, enabling the construction of diverse bioactive molecules with tailored properties. The parent 1,2,4-triazole exists in two tautomeric forms, known as 1H-1,2,4-triazole and 4H-1,2,4-triazole, which undergo rapid interconversion making their separation extremely challenging.

From a physicochemical perspective, the parent 1H-1,2,4-triazole presents as a white powder with distinct properties. The compound exhibits a melting point range of 119-121°C, a boiling point of 260°C, and a density of 1.13 g/cm3. Its high solubility in water distinguishes it from many other heterocyclic systems, and it demonstrates good solubility in various organic solvents including alcohol, propanol, isopropanol, methyl acetate, and ethyl acetate. The ionization potential of 10.00 eV and dipole moments of 2.72 D in gas phase and 3.27 D in dioxane reflect the electronic characteristics that contribute to its chemical reactivity patterns.

Property Value
Melting Point 119-121°C
Boiling Point 260°C
Density 1.13 g/cm3
Ionization Potential 10.00 eV
Dipole Moment (gas phase) 2.72 D
Dipole Moment (dioxane) 3.27 D
Water Solubility High

The chemical reactivity of 1,2,4-triazoles is fundamentally influenced by the electron deficiency at both carbon positions, which are attached to electronegative nitrogen atoms. This electronic configuration results in low electron density (0.744) at carbon centers, making them susceptible to nucleophilic substitution under relatively mild conditions. The weak basicity of these compounds is reflected in their pKa value of 2.19 for protonated species, while the pKa of neutral 1,2,4-triazoles is 10.26. The acidic nature of NH-protons in N-unsubstituted derivatives creates additional opportunities for chemical modification and derivatization.

Historical Development of Triazole-Thiol Compounds

The development of triazole-thiol compounds represents a significant milestone in heterocyclic chemistry that emerged from the recognition of sulfur-containing heterocycles as valuable pharmacophores. The historical progression of these compounds began with fundamental studies on thiol-functionalized heterocycles, which demonstrated enhanced biological activities compared to their non-sulfur counterparts. The incorporation of thiol groups into triazole scaffolds created a new class of compounds with distinctive chemical and biological properties.

The synthetic methodologies for triazole-thiol derivatives have evolved considerably since their initial discovery. Early synthetic approaches relied on traditional cyclization reactions involving thiosemicarbazide and various carbonyl compounds. The Pellizzari reaction emerged as one of the fundamental methods for constructing triazole rings, involving the condensation of amides with acyl hydrazides. This methodology provided a reliable route to 1,2,4-triazole derivatives and established the foundation for subsequent developments in thiol-functionalized analogs.

Advanced synthetic strategies have incorporated modern techniques such as microwave-assisted synthesis, which significantly improves reaction efficiency and yield. The microwave heating method has been successfully applied to condensation reactions between various starting materials, achieving high yields exceeding 99% without requiring additional base catalysts. These technological advances have expanded the accessibility of complex triazole-thiol derivatives and enabled the preparation of highly substituted compounds with precise structural control.

The recognition of triazole-thiol compounds as versatile intermediates in heterocyclic synthesis has driven continued research interest. These compounds serve as valuable building blocks for constructing more complex heterocyclic systems, including thiazolotriazoles, triazolothiadiazoles, triazolothiazines, triazolothiazepines, and triazolothiadiazines. The ability to transform simple triazole-thiol precursors into diverse heterocyclic frameworks has established them as essential components in synthetic organic chemistry.

Synthetic Method Key Features Advantages
Pellizzari Reaction Amide-hydrazide condensation Classical, reliable approach
Microwave-Assisted Enhanced heating efficiency High yields (>99%), rapid reaction
Cyclization Methods Ring formation from linear precursors Structural versatility
Thiosemicarbazide Route Direct thiol incorporation Straightforward synthesis

Significance in Heterocyclic Chemistry Research

The significance of triazole-thiol compounds in heterocyclic chemistry research extends far beyond their structural novelty to encompass their fundamental contributions to understanding structure-activity relationships and their applications as molecular tools. These compounds have emerged as important chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.

The ability of triazole heterocyclic structures to form multiple weak nonbond interactions with biological receptors and enzymes establishes their importance in biochemical research. These interactions provide insights into molecular recognition processes and guide the design of more effective therapeutic agents. The combination of triazole and thiol functionalities creates unique binding modes that can be exploited for developing selective inhibitors and modulators of biological targets.

Research investigations have revealed that triazole-thiol derivatives possess remarkable structural stability combined with chemical reactivity that enables diverse derivatization reactions. The presence of both nitrogen-rich triazole rings and sulfur-containing thiol groups provides multiple sites for chemical modification, allowing researchers to fine-tune molecular properties for specific applications. This versatility has made these compounds valuable platforms for exploring new chemical reactivity patterns and developing novel synthetic methodologies.

The synthetic accessibility of triazole-thiol compounds through various well-established routes has facilitated extensive structure-activity relationship studies. Researchers can systematically modify substituent patterns to investigate how structural changes affect chemical and biological properties. The compound 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exemplifies this approach, where specific substitution patterns have been designed to achieve desired properties.

Contemporary research has focused on developing more efficient synthetic routes and exploring new applications for triazole-thiol derivatives. The advent of green chemistry principles has led to investigations of environmentally friendly synthetic methods, including solvent-free conditions and recyclable catalysts. Microwave-assisted synthesis has emerged as a particularly valuable technique, enabling rapid and efficient preparation of complex derivatives under mild conditions.

Research Area Key Contributions Future Directions
Synthetic Methodology Green chemistry approaches Sustainable synthesis
Structure-Activity Studies Systematic modification strategies Predictive modeling
Biological Applications Receptor interaction studies Targeted therapeutics
Materials Science Polymer incorporation Advanced materials

The integration of triazole-thiol compounds into modern drug discovery programs has highlighted their potential as lead compounds for pharmaceutical development. The unique combination of nitrogen and sulfur heteroatoms provides opportunities for optimizing pharmacokinetic properties while maintaining biological activity. Current research efforts focus on understanding how specific structural features contribute to selectivity and potency, enabling the rational design of improved therapeutic candidates.

Properties

IUPAC Name

4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-16-12(14-15-13(16)19)9(2)18-11-7-5-10(17-3)6-8-11/h5-9H,4H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBPPPJRPZJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390725
Record name 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669737-47-7
Record name 4-Ethyl-2,4-dihydro-5-[1-(4-methoxyphenoxy)ethyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669737-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Cyclization and Alkylation

The most common approach involves:

Step Reaction Reagents/Conditions Yield Reference
1 Triazole core synthesis Ethyl chloroacetate, triethylamine, DMF, 25°C ~80%
2 Hydrazide formation Hydrazine hydrate, propan-2-ol, 60°C ~94%
3 Alkylation (4-ethyl group) Allyl bromide, NaOH/EtOH, reflux ~65%
4 Substitution (5-position) 2-(4-Methoxyphenoxy)ethyl bromide, K₂CO₃, DMF, 80°C ~70%

Mechanistic Insight :

  • Cyclization : Ethyl chloroacetate reacts with hydrazine derivatives to form the triazole ring via nucleophilic attack and elimination.
  • Alkylation : The 4-ethyl group is introduced via SN2 displacement of a leaving group (e.g., bromide) at the 4-position.
  • Substitution : The 5-position undergoes nucleophilic substitution with 2-(4-methoxyphenoxy)ethyl bromide under mild basic conditions.

Alternative Routes: Condensation and Functionalization

For structural analogs, hybrid approaches are employed:

Route Reagents Key Steps Advantages Limitations
A 1,2,4-Triazole-3-thione, ethyl bromoacetate Cyclization → Alkylation → Substitution High regioselectivity Requires multi-step purification
B 4-Ethyl-1,2,4-triazole-3-thione, 2-(4-methoxyphenoxy)ethyl chloride Direct substitution Fewer steps Lower yields due to steric hindrance

Critical Factors :

  • Solvent Choice : DMF or DMSO enhances solubility of polar intermediates.
  • Base Selection : K₂CO₃ is preferred for substitution reactions to minimize side reactions.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield Reference
Solvent DMF or ethanol Solubilizes intermediates, avoids decomposition
Temperature 60–80°C Balances reaction rate and side-product formation
pH Neutral to mildly basic Prevents thiol oxidation

Case Study :
In the synthesis of analogous triazole-thiol derivatives, refluxing in ethanol for 12 hours achieved higher yields (~70%) compared to shorter reaction times.

Catalytic and Additive Strategies

Additive Role Example Application
Triethylamine Base scavenger Neutralizes HCl during alkylation
Microwave irradiation Accelerator Reduces reaction time from 12h to 30min

Microwave-Assisted Synthesis :
A study on 1,2,4-triazole derivatives demonstrated that microwave irradiation improved yields by 15–20% compared to conventional heating.

Characterization Techniques

Spectroscopic Analysis

Technique Key Peaks Assignment Reference
¹H NMR δ 1.2–1.4 (t, 3H, CH₃), δ 4.2–4.4 (q, 2H, OCH₂) Ethyl and methoxyphenoxy groups
IR 2500–2600 cm⁻¹ (S–H stretch), 1680 cm⁻¹ (C=N) Thiol and triazole ring
MS m/z 277.39 (M+H)⁺ Molecular ion peak

Challenges :

  • Thiol Tautomerism : Observed as broad peaks in IR and overlapping signals in NMR.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate pure product.

Comparative Analysis of Methods

Yield and Purity Trends

Method Yield Purity Scalability
Multi-step cyclization 50–65% >95% Moderate
Direct substitution 40–50% >90% Low
Microwave-assisted 70–75% >95% High

Recommendation : Microwave-assisted synthesis offers the best balance of yield, purity, and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The ethyl and methoxyphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and methoxyphenoxy groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.

Biological Activity

4-Ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 281.39 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The presence of the triazole ring and thiol group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives, including this compound, show significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of synthesized triazole derivatives using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated that compounds with a triazole moiety exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Selectivity
This compoundIGR395.6High
Other derivativesMDA-MB-2318.2Moderate
Other derivativesPanc-17.5Moderate

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A comparative study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, triazole derivatives have been explored for their potential in treating other conditions:

  • Antitubercular Activity : Some studies have reported that triazoles exhibit activity against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment .
  • Hypoglycemic Effects : Certain derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating a potential role in diabetes management .

Case Studies

A recent case study highlighted the use of triazole compounds in combination therapies for cancer treatment. The study found that combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects compared to monotherapy . This synergistic effect underscores the importance of further investigating this compound's role in combination therapies.

Q & A

Q. What are the established synthetic routes for 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of thiosemicarbazide precursors or alkylation of triazole-thiol intermediates. For example, alkylation of 3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with iodobutane or bromoethanone derivatives under basic conditions yields S-alkylated analogs . Optimizing solvent polarity (e.g., ethanol vs. DMF) and base strength (e.g., NaOH vs. K₂CO₃) can improve yields by 15–30%. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • IR spectroscopy identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .
  • ¹H/¹³C NMR resolves substituent-specific signals: the 4-methoxyphenoxy group shows a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.2 ppm .
  • HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) confirms purity >95% .

Q. What preliminary biological activities have been reported for this compound, and what assay protocols are recommended?

Antimicrobial activity is evaluated via broth microdilution (MIC against S. aureus and C. albicans), with IC₅₀ values ranging 8–32 µg/mL . Antifungal assays follow CLSI guidelines using potato dextrose agar . Note: Activity varies with substituents; methoxy groups enhance membrane penetration .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, quantified via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. TGA/DSC analysis determines thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying MIC values across labs) be resolved?

Contradictions often arise from differences in microbial strains, inoculum size, or solvent carriers. Standardize protocols using:

  • CLSI M07-A11 for bacteria and M38-A2 for fungi .
  • Include positive controls (e.g., fluconazole) and solvent-only blanks. Statistical validation (e.g., ANOVA with post-hoc tests) ensures reproducibility .

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) reveals hydrogen bonding with the triazole-thiol moiety .
  • DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for SAR analysis .
  • ADMET prediction (SwissADME) assesses logP (~2.5) and CYP450 inhibition risks .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?

  • Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the 4-methoxyphenoxy or ethyl positions .
  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .
  • Compare IC₅₀ trends: Bulky groups at the 5-position reduce antifungal potency due to steric hindrance .

Q. What green chemistry approaches can improve the synthesis scalability of this compound?

  • Replace traditional solvents with Cyrene or 2-MeTHF to reduce toxicity .
  • Optimize microwave-assisted synthesis (80°C, 30 min) for 20% higher yield vs. conventional reflux .
  • Catalytic recycling: Recover Pd/C catalysts via filtration (90% efficiency) .

Q. How can metabolic pathways and degradation products be characterized?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include sulfoxide derivatives .
  • Degradation studies : Expose to UV light (254 nm, 48 hr) and identify photoproducts (e.g., triazole ring cleavage) using HRMS .

Q. What synergistic combinations with existing drugs are worth exploring?

  • Combine with fluconazole (1:1 molar ratio) against resistant C. albicans, showing 4-fold MIC reduction .
  • Checkerboard assays (FICI ≤0.5) validate synergy. Mechanistic studies (ROS detection) confirm oxidative stress enhancement .

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